molecular formula C16H22N2OS B2561488 2-(cyclohexylamino)-N-(4-ethylphenyl)-2-sulfanylideneacetamide CAS No. 306732-36-5

2-(cyclohexylamino)-N-(4-ethylphenyl)-2-sulfanylideneacetamide

Cat. No. B2561488
M. Wt: 290.43
InChI Key: CAGPYNHFGUOVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Cyclohexylamino)-N-(4-ethylphenyl)-2-thioxoacetamide” is a chemical compound with the molecular formula C16H22N2OS . Its average mass is 290.424 Da .


Molecular Structure Analysis

The molecular structure of “2-(Cyclohexylamino)-N-(4-ethylphenyl)-2-thioxoacetamide” consists of 16 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, compounds structurally related to 2-(cyclohexylamino)-N-(4-ethylphenyl)-2-sulfanylideneacetamide, has demonstrated potent and selective inhibition of kidney-type glutaminase (GLS). GLS inhibition has therapeutic potential in cancer treatment. One such analog exhibited similar potency to BPTES, improved solubility, and effectively attenuated the growth of human lymphoma B cells both in vitro and in vivo (Shukla et al., 2012).

Antimicrobial Applications

Another study utilized a key intermediate structurally related to 2-(cyclohexylamino)-N-(4-ethylphenyl)-2-sulfanylideneacetamide for the synthesis of various derivatives exhibiting promising antimicrobial activities. These compounds were synthesized through reactions with 2-sulfanylacetic acid and phenyl isothiocyanate, among others, demonstrating the compound's potential utility in developing new antimicrobial agents (Gouda et al., 2010).

Crystal Structure Analysis for Drug Design

Crystal structure analysis of compounds with similar sulfonamide and acetamide groups has provided valuable insights into their antibacterial properties and potential for drug design. Such studies help understand the molecular basis of action and pave the way for the design of more effective drugs (Cai et al., 2009).

properties

IUPAC Name

2-(cyclohexylamino)-N-(4-ethylphenyl)-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS/c1-2-12-8-10-14(11-9-12)17-15(19)16(20)18-13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGPYNHFGUOVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=S)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclohexylamino)-N-(4-ethylphenyl)-2-sulfanylideneacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(cyclohexylamino)-N-(4-ethylphenyl)-2-sulfanylideneacetamide
Reactant of Route 2
Reactant of Route 2
2-(cyclohexylamino)-N-(4-ethylphenyl)-2-sulfanylideneacetamide
Reactant of Route 3
2-(cyclohexylamino)-N-(4-ethylphenyl)-2-sulfanylideneacetamide
Reactant of Route 4
Reactant of Route 4
2-(cyclohexylamino)-N-(4-ethylphenyl)-2-sulfanylideneacetamide
Reactant of Route 5
Reactant of Route 5
2-(cyclohexylamino)-N-(4-ethylphenyl)-2-sulfanylideneacetamide
Reactant of Route 6
Reactant of Route 6
2-(cyclohexylamino)-N-(4-ethylphenyl)-2-sulfanylideneacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.